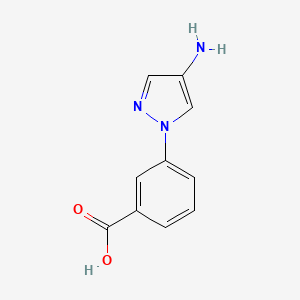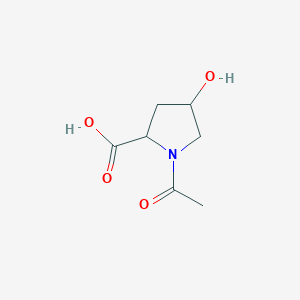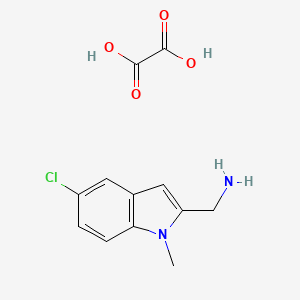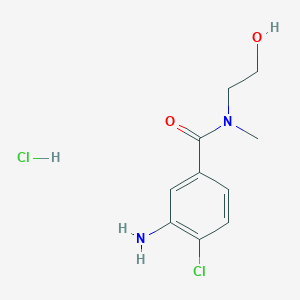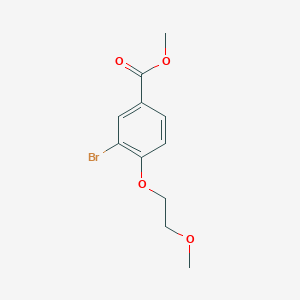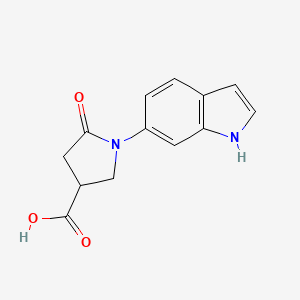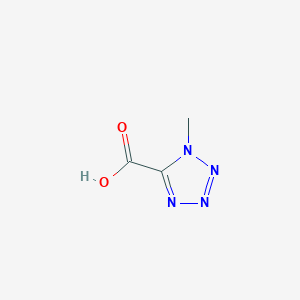
1-Methyl-1h-tetrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1H-tetrazole-5-carboxylic acid is a nitrogen-rich heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their unique chemical properties, including their ability to act as bioisosteres of carboxylic acids. This compound is of significant interest in various fields such as medicinal chemistry, material science, and industrial applications due to its stability and reactivity .
Vorbereitungsmethoden
The synthesis of 1-Methyl-1H-tetrazole-5-carboxylic acid typically involves the reaction of nitriles with sodium azide under specific conditions. One common method includes the use of zinc salts as catalysts in an aqueous environment. This reaction proceeds efficiently with a variety of nitriles, yielding the desired tetrazole compound . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in nitrobenzene under microwave irradiation .
Analyse Chemischer Reaktionen
1-Methyl-1H-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The tetrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted tetrazoles.
Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids for oxidation, and lithium aluminum hydride for reduction. Major products formed from these reactions include various substituted tetrazoles and amines .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1H-tetrazole-5-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-1H-tetrazole-5-carboxylic acid involves its ability to mimic carboxylic acids. This bioisosterism allows it to interact with biological targets similarly to carboxylic acids, but with enhanced stability and reduced metabolic degradation. The compound can form stable complexes with metal ions, which is advantageous in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-tetrazole-5-carboxylic acid is unique due to its specific substitution pattern on the tetrazole ring. Similar compounds include:
1H-Tetrazole-5-carboxylic acid: Lacks the methyl group, resulting in different reactivity and stability.
5-Substituted tetrazoles: These compounds have various substituents at the 5-position, leading to diverse chemical and biological properties.
1,1’-Azobis(5-methyltetrazole): A high-nitrogen compound used in energetic materials.
The uniqueness of this compound lies in its balance of stability, reactivity, and bioisosteric properties, making it a valuable compound in multiple scientific and industrial fields.
Eigenschaften
IUPAC Name |
1-methyltetrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-7-2(3(8)9)4-5-6-7/h1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBYCSRFODVISY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
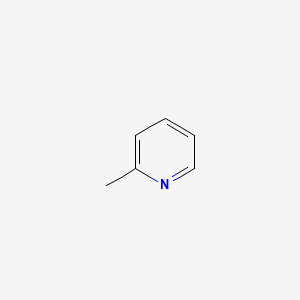
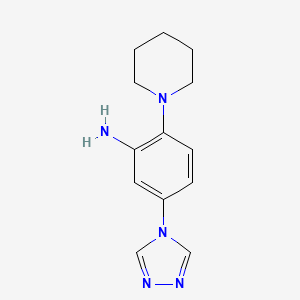
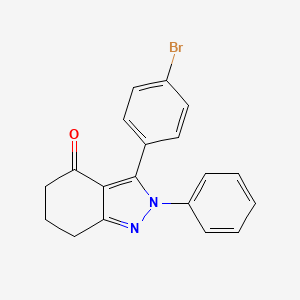
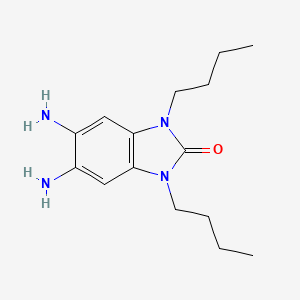
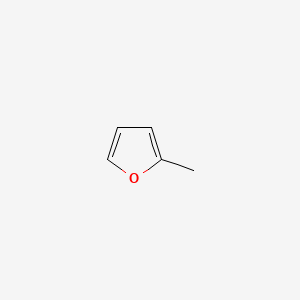
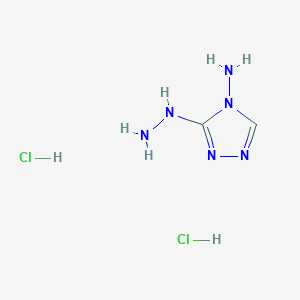
![N'-hydroxy-2-[2-(trifluoromethyl)phenoxy]ethanimidamide](/img/structure/B7883283.png)
